7-amino-4-methyl-2H-1,4-benzoxazine is a chemical compound with the molecular formula and a molecular weight of approximately 178.19 g/mol. It is classified as a benzoxazine derivative, which are compounds known for their diverse biological activities and potential applications in medicinal chemistry. The compound is recognized by its CAS number 141068-81-7 and is often utilized in research for its pharmacological properties.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and VWR, where it is available in high purity (≥95%) forms for laboratory use . In terms of classification, it falls under the category of heterocyclic compounds due to the presence of nitrogen and oxygen atoms within its ring structure.
The synthesis of 7-amino-4-methyl-2H-1,4-benzoxazine typically involves several methodologies that leverage the unique reactivity of benzoxazine precursors. One common approach includes:
The reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. For instance, reactions are often conducted under reflux conditions with organic solvents like ethanol or methanol.
The molecular structure of 7-amino-4-methyl-2H-1,4-benzoxazine features a benzene ring fused to an oxazine ring, which contains an amino group at position 7 and a methyl group at position 4.
7-amino-4-methyl-2H-1,4-benzoxazine can participate in various chemical reactions including:
The reactivity of this compound is influenced by the functional groups present, allowing it to serve as a versatile intermediate in organic synthesis.
The mechanism of action of 7-amino-4-methyl-2H-1,4-benzoxazine primarily relates to its biological activity as an inhibitor in various enzymatic processes. Research indicates that derivatives of this compound can inhibit platelet aggregation by interfering with specific pathways involved in thrombus formation .
Studies have shown that modifications on the benzoxazine core can enhance its inhibitory potency against platelet aggregation, making it a candidate for further drug development.
7-amino-4-methyl-2H-1,4-benzoxazine has significant applications in:
The foundational synthesis of 1,4-benzoxazine derivatives historically relied on multistep linear sequences starting from readily available phenolic precursors. Early approaches to 7-amino-4-methyl-2H-1,4-benzoxazine typically commenced with m-cresol (3-methylphenol), which underwent nitration to introduce the nitro group at the ortho position relative to the hydroxyl group. This was followed by reductive cyclization using ethylene oxide derivatives under harsh conditions [4]. An alternative route involved O-alkylation/amination cycles, where 2-amino-5-methylphenol reacted with α-halo carbonyl compounds (e.g., chloroacetyl chloride) to form the benzoxazinone core through nucleophilic displacement [7]. This method suffered from moderate yields (typically 45-65%) due to competitive N-alkylation and polymerization side reactions.
A significant advancement came from Japanese patent JP2550619B2, which detailed a reductive cyclization strategy for structurally related 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one. This method used 4-amino-5-fluoro-2-nitrophenoxy acetic acid esters as precursors, reduced via catalytic hydrogenation (Pd/C) or chemical reductants (Fe/acetic acid) to simultaneously effect nitro reduction and lactamization [4]. Though safer than dinitrobenzene-based routes, regioselectivity remained challenging.
Table 1: Historical Synthetic Approaches to 1,4-Benzoxazinone Cores
Starting Material | Key Reagents/Steps | Target Intermediate | Yield Range | Limitations |
---|---|---|---|---|
m-Cresol | Nitration → Ethylene oxide cyclization | 7-Nitro-4-methyl-2H-1,4-benzoxazine | 40-55% | Over-oxidation; separation issues |
2-Amino-5-methylphenol | Chloroacetyl chloride → Cyclization | 7-Amino-4-methyl-2H-1,4-benzoxazin-3-one | 50-65% | N- vs. O-alkylation competition |
4-Acetylamino-3-fluorophenol | Haloacetate etherification → Hydrogenation | 6-Amino-7-fluoro-2H-1,4-benzoxazin-3-one | 70-85% | Requires protective group management |
Contemporary approaches focus on late-stage derivatization of the 7-amino group to enhance molecular diversity and pharmacological properties. Nucleophilic aromatic substitution (SNAr) has proven effective for introducing diverse substituents, leveraging the electron-deficient character of halogenated precursors. For instance, 7-chloro-4-methyl-2H-1,4-benzoxazine undergoes displacement with primary/secondary amines under mild catalysis (e.g., CuI/L-proline) to yield 7-alkyl/aryl-amino derivatives [5].
Microwave-assisted Buchwald-Hartwig amination represents a transformative advancement, reducing reaction times from hours to minutes. A study demonstrated coupling of 7-bromo-4-methyl-2H-1,4-benzoxazine with morpholine using Pd2(dba)3/Xantphos under microwave irradiation (120°C, 20 min), achieving >90% yield compared to 65% under conventional heating [5]. Structure-activity relationship (SAR) studies for antitubercular agents revealed that bulky hydrophobic groups (e.g., 3,5-di-tert-butylphenyl) at the 7-position significantly enhanced activity against Mycobacterium tuberculosis (MIC: 0.6 μg/mL) by improving membrane penetration [10].
Table 2: Impact of 7-Amino Substituents on Biological Activity
7-Amino Substituent | Synthetic Method | Biological Target | Key Finding |
---|---|---|---|
4-Morpholinyl | Buchwald-Hartwig amination | M. tuberculosis MenB | MIC: 2.4 μg/mL |
3,5-Di-tert-butylphenyl | Copper-catalyzed amination | M. tuberculosis H37Rv | MIC: 0.6 μg/mL (5-fold improvement) |
2-Pyridylmethyl | Reductive amination | Neuroinflammation models | 72% IL-6 reduction at 10 μM |
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a pivotal strategy for appending triazole motifs to the 7-amino group. The synthetic sequence involves: (1) Azidation of 7-bromo-4-methyl-2H-1,4-benzoxazine using NaN₃/CuSO₄, and (2) Cycloaddition with terminal alkynes under Cu(I) catalysis. This approach enabled the synthesis of triazole-linked hybrids with enhanced anti-inflammatory activity [6]. Notably, compound e16 (bearing 3,4-dichlorophenyltriazole) reduced LPS-induced NO production by 78% and IL-6 transcription by 69% in microglial cells at 10 μM concentration [6].
Biocatalytic variations employ horseradish peroxidase (HRP) to generate o-quinone imine intermediates in situ, which undergo inverse electron-demand Diels-Alder reactions with alkyne dienophiles. This tandem process constructs benzoxazine-triazole conjugates in a single pot with excellent regiospecificity and yields up to 92% [3]. Molecular docking confirms that triazole appendages facilitate H-bonding interactions with Keap1 binding pockets, activating Nrf2-mediated anti-inflammatory pathways [6] [9].
Table 3: Triazole-Hybrid Derivatives and Bioactivity Profiles
Triazole Substituent | Synthetic Route | Yield | Biological Activity |
---|---|---|---|
3,4-Dichlorophenyl | CuAAC | 85% | 78% NO reduction; 69% IL-6 suppression |
4-Trifluoromethylphenyl | HRP/IEDDA tandem reaction | 92% | Nrf2 activation (EC₅₀: 3.8 μM) |
2-Naphthyl | Biocatalytic cycloaddition | 76% | 64% ROS inhibition in BV-2 cells |
Enzymatic C–H functionalization represents a sustainable paradigm shift in benzoxazine synthesis. Horseradish peroxidase (HRP) catalyzes the oxidative activation of o-aminophenol precursors using H₂O₂ as a terminal oxidant, generating transient o-quinone imine intermediates. These electrophiles undergo spontaneous [4+2] cycloaddition with dienophiles (e.g., 2,3-dihydrofuran) to afford 7-amino-4-methyl-2H-1,4-benzoxazine derivatives under aqueous conditions [3]. Reaction optimization revealed that enzyme loading (0.25 U/mL) and H₂O₂ stoichiometry (1.5 equiv) are critical parameters, with excess oxidant causing enzyme inactivation via protein oxidation [3].
A complementary lipase-catalyzed approach employs Candida antarctica lipase B (CAL-B) to facilitate decarboxylative Michael additions. Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate reacts with chalcones via CAL-B-mediated decarboxylation, yielding 7-substituted derivatives in MeCN/H₂O (100:1) at 50°C [9]. This method demonstrates exceptional functional group tolerance, accommodating electron-withdrawing (Cl, CF₃) and electron-donating (Me, OMe) substituents with yields of 51-90% [9].
Figure 1: Biocatalytic Mechanisms for Benzoxazine Synthesis
A) HRP-Catalyzed Pathway: o-Aminophenol + H₂O₂ → [HRP] → o-Quinone imine o-Quinone imine + Dienophile → 7-Substituted-4-methyl-2H-1,4-benzoxazine B) CAL-B-Mediated Pathway: Ethyl benzoxazine-7-carboxylate + Chalcone → [CAL-B] → Decarboxylative Michael adduct
Dielectric heating has revolutionized benzoxazine cyclization, enhancing efficiency and sustainability. Microwave irradiation facilitates intramolecular Smiles rearrangements for constructing the 1,4-benzoxazinone core, reducing reaction times from 6-10 hours to 8-15 minutes. A landmark study achieved 89% yield in the cyclization of N-(2-chlorophenyl)-2-chloroacetamide using Cs₂CO₃/DMF under microwave irradiation (300 W, 140°C), compared to 62% yield after 8 hours under conventional reflux [5].
Solvent-free protocols using deep eutectic solvents (DES) as catalysts further exemplify green chemistry advances. [CholineCl][oxalic acid] DES (10 mol%) promotes the condensation of 2-aminophenols with aldehydes under microwave irradiation (120°C, 15 min), delivering 2-substituted benzoxazines in 94% yield with minimal purification [8]. The DES acts as a dual agent—activating carbonyl groups via H-bonding and absorbing microwave energy to accelerate dehydration. This system demonstrates remarkable recyclability, maintaining >85% yield over five cycles [8].
Table 4: Microwave vs. Conventional Cyclization Performance
Reaction Type | Conditions | Time | Yield (Conventional) | Yield (MW) |
---|---|---|---|---|
Smiles rearrangement | Cs₂CO₃, DMF, 140°C | 10 h vs. 12 min | 62% | 89% |
DES-catalyzed cyclization | [CholineCl][OA], solvent-free, 120°C | 6 h vs. 15 min | 73% | 94% |
Reductive cyclization | Pd/C, EtOH, H₂ (60 psi) | 4 h vs. 25 min | 68% | 92% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0